

An In-Depth Technical Guide to the Synthesis and Characterization of Ipatasertib

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Compound of Interest

Compound Name: Ipatasertib-NH₂

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Introduction

Ipatasertib, also known as GDC-0068, is a potent and selective small molecule inhibitor of the protein kinase B (Akt) signaling pathway. As a crucial node in the PI3K/Akt/mTOR cascade, Akt is a key regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis and characterization of Ipatasertib, intended to support research and development efforts in oncology. The synthesis of Ipatasertib is a convergent process, relying on the strategic coupling of two key chiral intermediates: a trans-substituted cyclopentylpyrimidine core and a β -amino acid derivative.

Ipatasertib: Key Characterization Data

A summary of the key physicochemical and pharmacological properties of Ipatasertib is provided below.

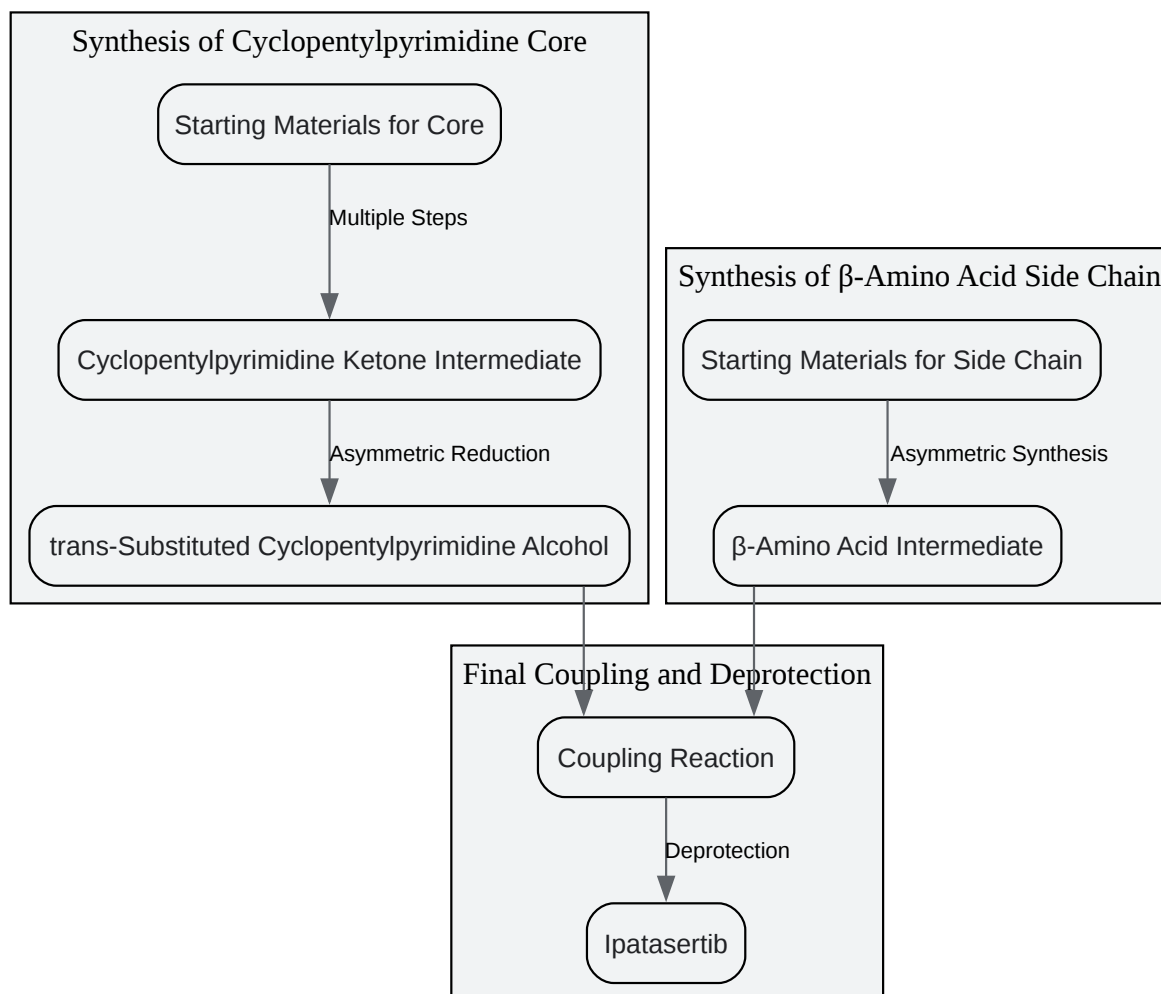
Parameter	Value	Reference
Molecular Formula	C ₂₄ H ₃₂ ClN ₅ O ₂	[1]
Molecular Weight	458.0 g/mol	[1]
Appearance	Off-white to pale pink solid	[2]
Solubility	Soluble in DMSO and ethanol	[2]
Purity	>98% (by HPLC)	[2]
NMR	Conforms to structure	
IC ₅₀ Akt1	5 nM	
IC ₅₀ Akt2	18 nM	
IC ₅₀ Akt3	8 nM	
Mass Spectrum	Exact Mass: 457.2244530 Da	

Synthesis of Ipatasertib: A Convergent Approach

The manufacturing process for Ipatasertib is a convergent synthesis, which involves the separate synthesis of two complex chiral building blocks that are then coupled in the final steps. This strategy allows for greater efficiency and easier purification of intermediates. The two key intermediates are:

- The Cyclopentylpyrimidine Core: A trans-substituted cyclopentylpyrimidine compound.
- The β -Amino Acid Side Chain: A chiral α -aryl- β -amino acid derivative.

The overall synthetic workflow can be visualized as follows:



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A high-level overview of the convergent synthesis of Ipatasertib.

Experimental Protocols

Synthesis of the Cyclopentylpyrimidine Ketone Intermediate

The synthesis of the key cyclopentylpyrimidine ketone intermediate has been approached through various routes, with a notable method starting from (R)-(+)-pulegone. An alternative

and more scalable approach involves the construction of a dihydroxypyrimidine followed by a Dieckmann cyclization to form the cyclopentane ring.

Asymmetric Reduction to the Cyclopentylpyrimidine Alcohol

A crucial step in the synthesis of the cyclopentylpyrimidine core is the highly diastereoselective enzymatic reduction of the ketone intermediate to the desired trans-alcohol. This is achieved using a ketoreductase (KRED) enzyme.

Synthesis of the β -Amino Acid Intermediate

The chiral β -amino acid side chain is synthesized via an asymmetric aminomethylation (Mannich) reaction. More recent, highly efficient methods also employ a ruthenium-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid to produce the desired α -aryl- β -amino acid in high yield and enantioselectivity.

Final Coupling and Deprotection to Yield Ipatasertib

The final stage of the synthesis involves the coupling of the trans-substituted cyclopentylpyrimidine alcohol with the β -amino acid intermediate. This is followed by a deprotection step to yield the final Ipatasertib molecule, which is often isolated as a stable mono-hydrochloride salt.

Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of Ipatasertib and its intermediates. A typical HPLC method for purity analysis would involve a C18 column with a gradient elution system of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). Validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

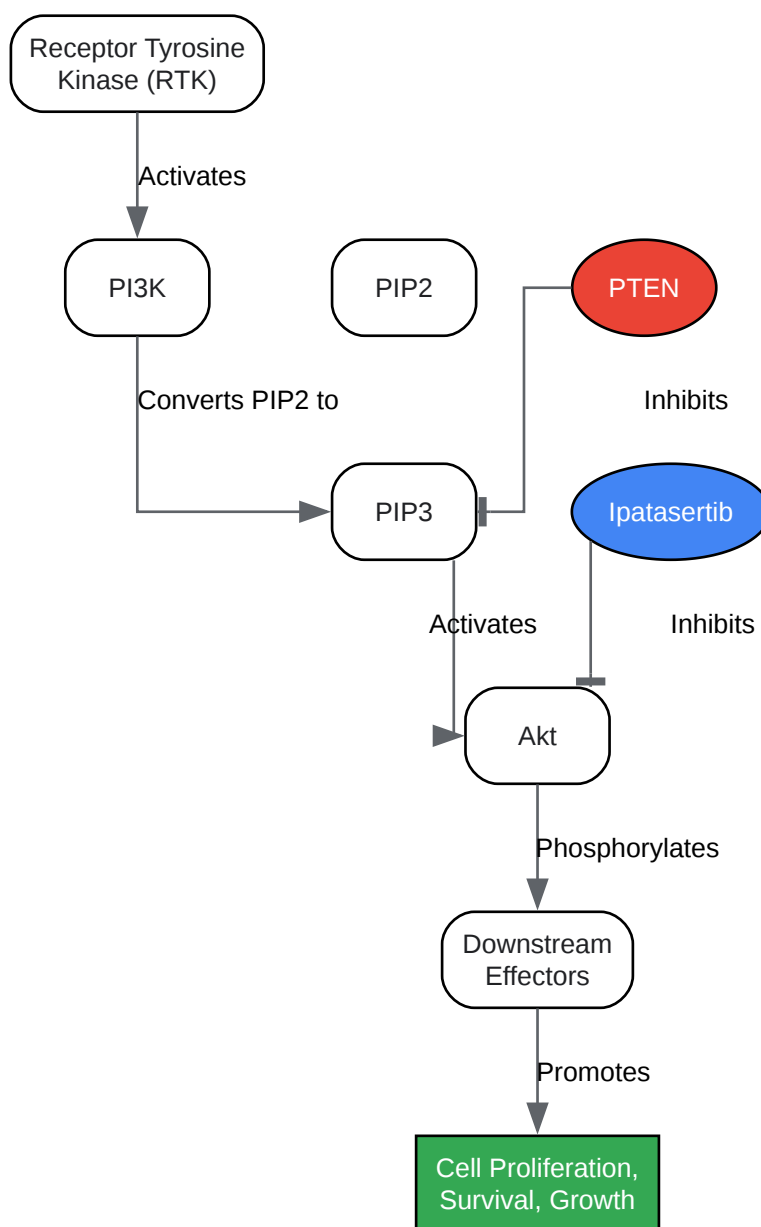
^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of Ipatasertib and its synthetic intermediates. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the successful formation of the desired product and the absence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Ipatasertib and its intermediates. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the chemical formula of the synthesized compound.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Ipatasertib is a highly selective, ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3). It exerts its anti-cancer effects by blocking the phosphorylation of downstream Akt substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.



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The PI3K/Akt signaling pathway and the mechanism of action of Ipatasertib.

The activation of the PI3K/Akt pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to

PIP2. Ipatasertib directly inhibits the kinase activity of Akt, thereby blocking these downstream effects.

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References

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